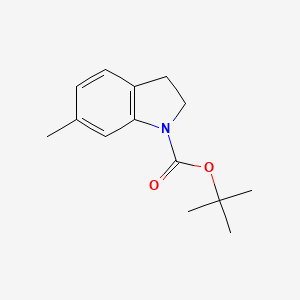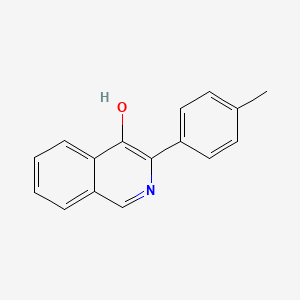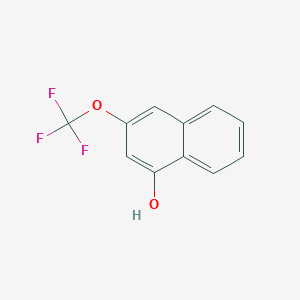
tert-Butyl 6-methylindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-methylindoline-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is a significant structure in many natural products and pharmaceuticals . This compound is primarily used in research and development, particularly in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methylindoline-1-carboxylate typically involves the reaction of 6-methylindoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methylindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indoline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole derivatives, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 6-methylindoline-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-methylindoline-1-carboxylate involves its interaction with various molecular targets. The indoline moiety can interact with enzymes and receptors in biological systems, influencing their activity . The tert-butyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl indoline-1-carboxylate: Similar structure but lacks the methyl group at the 6-position.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups that provide different chemical properties.
Uniqueness
tert-Butyl 6-methylindoline-1-carboxylate is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and interaction with biological targets . This structural feature can make it more suitable for specific applications compared to other similar compounds .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
tert-butyl 6-methyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)17-14(2,3)4/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
ZFJXHLIUGUJTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)OC(C)(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)



![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)








